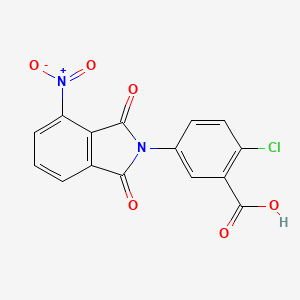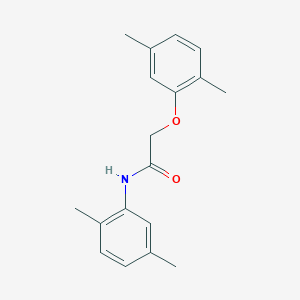![molecular formula C18H20N2O2S B5884076 N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5884076.png)
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core with a carbamothioyl group attached to a 5-tert-butyl-2-hydroxyphenyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide
- N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide
- 5-tert-butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone)
Uniqueness
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide stands out due to its specific structural features, such as the presence of both a carbamothioyl group and a benzamide core
Eigenschaften
IUPAC Name |
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-18(2,3)13-9-10-15(21)14(11-13)19-17(23)20-16(22)12-7-5-4-6-8-12/h4-11,21H,1-3H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUSXTKHBVMUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5884001.png)
![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)

![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)


![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)

![N-{[4-(propanoylamino)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5884070.png)

![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![METHYL 2-(4-PHENYLBUTANAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE](/img/structure/B5884083.png)

